Dulcitol-13C6 Diepoxide
Description
Dulcitol-13C6 Diepoxide (CAS 23261-20-3; TRC D720517) is a stable isotopologue of Dulcitol Diepoxide, where six carbon atoms are replaced with the ¹³C isotope. Structurally, it is derived from dulcitol (a sugar alcohol) through the introduction of two epoxide groups, forming a bicyclic ether structure. This compound is primarily utilized in metabolic tracer studies due to its isotopic labeling, enabling precise tracking via techniques like nuclear magnetic resonance (NMR) spectroscopy or mass spectrometry . Its synthesis involves selective epoxidation of dulcitol followed by isotopic enrichment using ¹³C precursors, as described in protocols for ¹³C-labeled compound production .
Properties
Molecular Formula |
¹³C₆H₁₀O₄ |
|---|---|
Molecular Weight |
152.1 |
Synonyms |
1,2:5,6-Dianhydrogalactitol-13C6; 1,2:5,6-Dianhydrogalactitol-13C6; 1,2:5,6-Diepoxydulcitol-13C6; Dianhydrodulcitol-13C6; Dianhydrogalactitol-13C6; NSC 132313-13C6; |
Origin of Product |
United States |
Comparison with Similar Compounds
4-Vinyl-1-Cyclohexene Diepoxide (VCD)
Chemical Profile :
- CAS: Not explicitly listed in evidence, but synonyms include 7-Oxabicyclo(4.1.0)Heptane, 3-Oxiranyl- and EP-206 .
- Structure : A bicyclic diepoxide with a cyclohexene backbone and two epoxide groups.
Comparative Analysis :
Key Differences :
- Structure : this compound’s sugar alcohol backbone confers higher polarity and water solubility compared to VCD’s hydrophobic cyclohexene structure.
- Reactivity : VCD’s strained bicyclic structure enhances its reactivity in polymerization, whereas Dulcitol’s diepoxide may exhibit slower reaction kinetics due to steric hindrance from the sugar moiety.
- Applications : this compound is specialized for isotopic tracing, while VCD serves industrial purposes despite its health risks .
Cyclohexadiene Diepoxide Isomers
Chemical Profile :
- CAS: Not explicitly provided, but describes synthesis of trans-1,4-cyclohexadiene diepoxide and cis/trans mixtures.
- Structure : Diepoxide derivatives of cyclohexadiene, with epoxide groups positioned on a conjugated diene system.
Comparative Analysis :
Key Differences :
- Isomer Diversity : Cyclohexadiene diepoxides exhibit cis/trans isomerism, influencing their stereochemical behavior, whereas this compound’s rigid sugar backbone restricts isomer formation .
- Synthetic Methods : this compound requires isotopic incorporation during synthesis, while cyclohexadiene diepoxides are synthesized via conventional epoxidation .
Functional Comparison with Oxygen-Rich Cyclic Compounds
lists trioxane and related oxygenated cyclic compounds, which share functional similarities with diepoxides in applications like crosslinking or pharmaceutical synthesis. However, this compound distinguishes itself through:
- Isotopic Utility: Its ¹³C labeling is critical for advanced research, unlike non-labeled trioxanes or trioxacycloalkanes .
- Biological Compatibility : The dulcitol backbone may offer biocompatibility advantages in biomedical studies compared to purely synthetic cyclic ethers.
Q & A
Basic Research Questions
Q. How can researchers ensure reproducibility in synthesizing and characterizing Dulcitol-¹³C₆ Diepoxide?
- Methodological Answer :
- Synthesis : Follow protocols for isotopic labeling (e.g., using ¹³C₆ precursors) and validate reaction conditions (temperature, catalysts) via NMR or mass spectrometry to confirm isotopic purity .
- Characterization : Include full spectral data (¹H/¹³C NMR, IR, HRMS) in the main manuscript for novel derivatives, with supplementary data for known compounds . For purity, use HPLC with dual detection (UV and ELSD) and report retention times relative to standards .
- Documentation : Provide step-by-step procedures in the Supporting Information, including raw spectral files and chromatograms, to enable replication .
Q. What safety protocols are critical when handling Dulcitol-¹³C₆ Diepoxide in laboratory settings?
- Methodological Answer :
- PPE : Use nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure. Conduct reactions in fume hoods due to potential epoxide volatility .
- Waste Management : Segregate waste into halogenated organic containers and coordinate with certified disposal services to mitigate environmental risks .
- Emergency Response : Maintain spill kits with activated carbon and silica gel. Train personnel on SDS documentation and first-aid measures for epoxide exposure .
Advanced Research Questions
Q. How can conflicting toxicity data for Dulcitol-¹³C₆ Diepoxide across laboratories be resolved?
- Methodological Answer :
- Data Reconciliation : Compare cytotoxicity thresholds (e.g., %MN-BN assays) and dosing protocols (48-h vs. 72-h exposure) across studies . For example, Lab A observed dose-dependent genotoxicity in 72-h tests, while Lab C reported equivocal results under 48-h conditions .
- Variables to Control :
- Cell line viability checks (e.g., Trypan Blue exclusion).
- Standardize solvents (DMSO concentration ≤0.1% v/v) to avoid solvent-induced artifacts .
- Meta-Analysis : Apply trend tests (e.g., Cochran-Armitage) to pooled datasets and assess inter-lab variability using ANOVA .
Q. What strategies optimize the use of isotopic labeling (¹³C₆) in tracking Dulcitol Diepoxide’s metabolic pathways?
- Methodological Answer :
- Tracer Design : Synthesize ¹³C₆-labeled Dulcitol Diepoxide with ≥99% isotopic enrichment (confirmed via LC-MS) to minimize background noise .
- Metabolomics Workflow :
- Use stable isotope-resolved NMR or LC-HRMS to trace ¹³C incorporation into metabolites.
- Pair with kinetic modeling (e.g., isotopomer spectral analysis) to quantify pathway fluxes .
- Validation : Cross-reference with unlabeled controls and knockout models to confirm pathway specificity .
Q. How should researchers design dose-response studies to differentiate between cytotoxic and genotoxic effects of Dulcitol-¹³C₆ Diepoxide?
- Methodological Answer :
- Tiered Testing :
- Phase 1 (Cytotoxicity) : Use MTT/WST-1 assays to establish IC₅₀ values.
- Phase 2 (Genotoxicity) : Perform micronucleus (MN) or Comet assays at sub-cytotoxic doses (e.g., ≤IC₂₀) .
- Statistical Rigor :
- Apply historical control (HC) limits for MN frequency to distinguish treatment effects from background variability .
- Use trend tests (e.g., Jonckheere-Terpstra) for dose-response relationships .
Data Analysis & Reporting Standards
Q. What statistical methods are recommended for analyzing dose-dependent effects in Dulcitol-¹³C₆ Diepoxide studies?
- Methodological Answer :
- Parametric Tests : Use ANOVA with post-hoc Tukey tests for normally distributed data (verified via Shapiro-Wilk).
- Non-Parametric Alternatives : Apply Kruskal-Wallis with Dunn’s correction for skewed datasets .
- Trend Analysis : Implement the CA (Cochran-Armitage) trend test to assess monotonic dose-response relationships, as demonstrated in Phase 2b/c studies of related diepoxides .
- Software Tools : Leverage R/Bioconductor packages (e.g., CometVis) or GraphPad Prism for batch processing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
